

Part 1: Molecular Architecture & Chemical Identity

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Compound of Interest

Compound Name: *FMoc-Asp(EDANS)-OtBu*

Cat. No.: *B12080912*

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The molecule is designed to ensure regioselective modification of the aspartic acid side chain before it is incorporated into a peptide sequence.

Structural Connectivity

Unlike standard SPPS building blocks (where the side chain is protected and the

-carboxyl is free), **Fmoc-Asp(EDANS)-OtBu** features a protected

-carboxyl. This "reverse protection" strategy allows the side chain to be reacted with the EDANS amine without polymerizing the backbone.

- Chemical Formula:

(approximate, depends on salt form)

- Molecular Weight: ~699.8 g/mol
- IUPAC Name: 4-tert-butyl 1-(9H-fluoren-9-ylmethyl) (2S)-2-[[5-[(2-aminoethyl)amino]naphthalene-1-sulfonyl]amino]butanedioate (Simplified)

Component Functionality

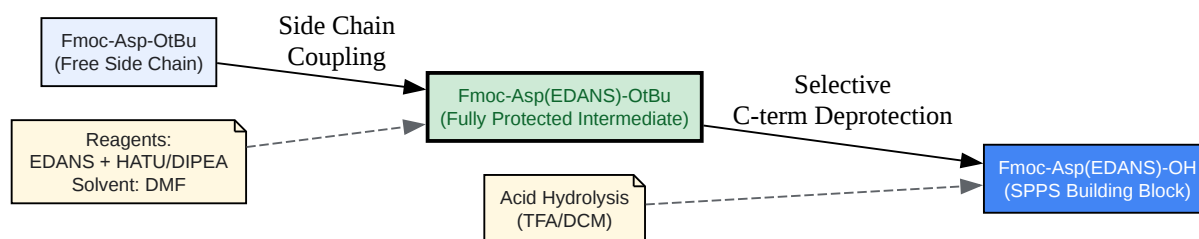
Component	Position	Chemical Role	Deprotection Condition
Fmoc		Protects amine during synthesis; base-labile.	20% Piperidine in DMF
OtBu		Protects C-terminus during side-chain coupling; acid-labile.	95% TFA (Trifluoroacetic acid)
EDANS	(Side Chain)	Donor Fluorophore (Excitation: 336 nm, Emission: 490 nm).	Stable to TFA & Piperidine

Part 2: Synthesis & Quality Control

The synthesis of **Fmoc-Asp(EDANS)-OtBu** is the precursor step to generating Fmoc-Asp(EDANS)-OH, the actual reagent used in Solid Phase Peptide Synthesis (SPPS).

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the conversion of the starting material (Fmoc-Asp-OtBu) into the final SPPS building block via the **Fmoc-Asp(EDANS)-OtBu** intermediate.



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Caption: Synthesis pathway from Fmoc-Asp-OtBu precursor to the active SPPS building block.

Detailed Protocol: Side-Chain Coupling

Objective: Attach EDANS to the

-carboxyl of Fmoc-Asp-OtBu.

- Activation:
 - Dissolve Fmoc-Asp-OtBu (1.0 eq) in anhydrous DMF.
 - Add HATU (1.1 eq) and DIPEA (2.0 eq).
 - Stir at

for 15 minutes to activate the

-carboxylic acid.
- Coupling:
 - Add EDANS (sodium salt or free amine, 1.1 eq) to the reaction mixture.
 - Note: EDANS has low solubility in non-polar solvents; ensure DMF is sufficient.
 - Allow to warm to room temperature and stir for 4–16 hours under

atmosphere.
 - Monitor: Check reaction progress via TLC or LC-MS (Target Mass: ~700 Da).
- Work-up:
 - Evaporate DMF under reduced pressure.^[3]
 - Redissolve residue in Ethyl Acetate (EtOAc).
 - Wash sequentially with 1M

(removes unreacted amine), Brine, and Water.
 - Dry over

and concentrate.

- Purification:
 - Purify via Flash Column Chromatography (Silica gel, DCM/MeOH gradient).
 - Result: **Fmoc-Asp(EDANS)-OtBu** (Intermediate).

Conversion to SPPS Reagent

To use this molecule in peptide synthesis, the OtBu group must be removed to expose the -carboxylic acid.

- Reagent: 50% TFA in DCM (30 min, RT).
- Result: **Fmoc-Asp(EDANS)-OH**.
- Critical Check: Ensure the Fmoc group remains intact (avoid base) and the EDANS sulfonamide bond does not hydrolyze (stable in TFA).

Part 3: Photophysical Properties & FRET Mechanism

Fmoc-Asp(EDANS)-OtBu derivatives are most famous for their role in HIV-1 Protease Assays. They act as the Donor in a FRET pair, typically paired with DABCYL (Acceptor/Quencher).

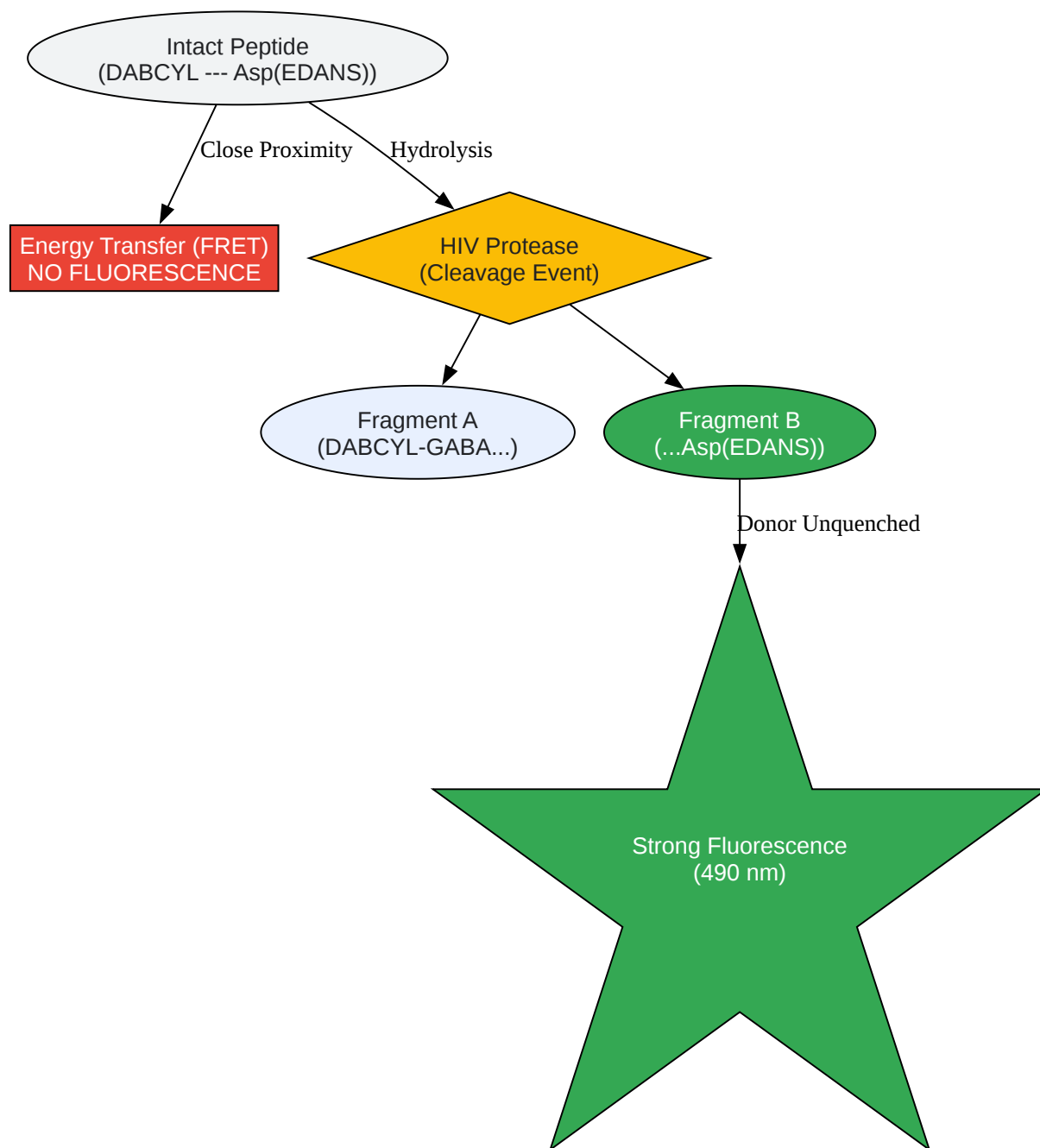
Spectral Characteristics

Property	Value	Notes
Excitation Max	336 nm	UV region; requires quartz cuvettes or UV-transparent plates.
Emission Max	490 nm	Cyan/Green fluorescence.
Stokes Shift	~154 nm	Large shift reduces self-quenching and background noise.
Extinction Coeff.		At 336 nm.

The FRET Mechanism (HIV Protease Example)

In a typical assay, the peptide sequence mimics the HIV protease cleavage site (e.g., Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln).

- Substrate: DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Asp(EDANS).
- State A (Intact): The peptide is flexible but short enough that DABCYL quenches EDANS (Distance < 100 Å). Fluorescence is LOW.
- State B (Cleaved): Protease cleaves the Tyr-Pro bond. The fragments diffuse apart. Quenching stops. Fluorescence is HIGH.



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Caption: FRET mechanism showing signal generation upon proteolytic cleavage.

Part 4: Handling & Stability

- **Light Sensitivity:** EDANS is a fluorophore. Store the solid and solutions in amber vials or wrapped in foil to prevent photobleaching.
- **Storage:**

, desiccated. Stable for >1 year in powder form.
- **Solubility:**
 - **Fmoc-Asp(EDANS)-OtBu:** Soluble in DCM, EtOAc, DMF.
 - **Fmoc-Asp(EDANS)-OH:** Soluble in DMF, DMSO. Less soluble in DCM.
- **Safety:** EDANS is a sulfonic acid derivative; handle with gloves. Avoid inhalation of dust.

References

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